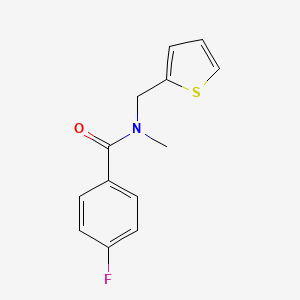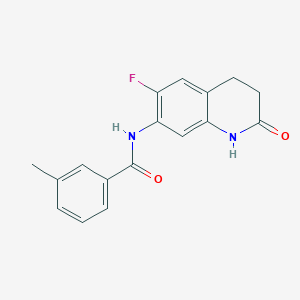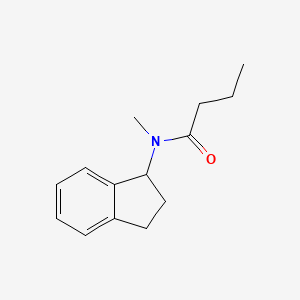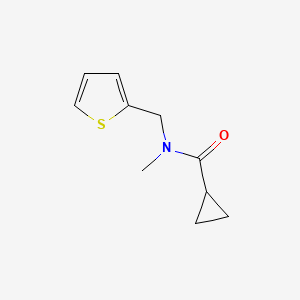
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide, also known as CTDP-1, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide exerts its effects by modulating the activity of various signaling pathways in cells. It has been shown to activate the cAMP/PKA pathway, which is involved in synaptic plasticity and memory formation. This compound also inhibits the activity of the PI3K/Akt/mTOR pathway, which is overactive in cancer cells and promotes their growth and survival. Additionally, this compound has been found to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cells and animal models. It enhances synaptic plasticity and memory formation by increasing the expression of synaptic proteins and promoting dendritic spine growth. This compound also inhibits cancer cell growth and induces apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. Additionally, this compound has been found to have anti-inflammatory effects and improve glucose metabolism in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, its limited solubility in water and low stability in solution can make it difficult to work with in certain experiments. Additionally, its potential toxicity and side effects in vivo need to be carefully evaluated before its clinical use.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide. One area of interest is the development of more potent and selective analogs of this compound for use in drug discovery. Another area of research is the investigation of this compound's potential as a treatment for neurological disorders such as Alzheimer's disease and depression. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on various signaling pathways in cells.
Synthesemethoden
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide is synthesized through a multi-step process that involves the reaction of 2-thiophenemethylamine with cyclopropanecarboxylic acid, followed by N-methylation using formaldehyde and hydrogen cyanide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to enhance synaptic plasticity and improve memory in animal models, making it a potential treatment for neurological disorders such as Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting its potential as an anticancer agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Eigenschaften
IUPAC Name |
N-methyl-N-(thiophen-2-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-11(10(12)8-4-5-8)7-9-3-2-6-13-9/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVAGHLNFOQQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

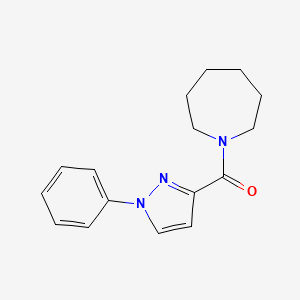
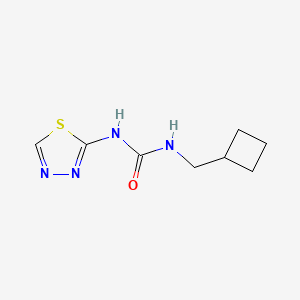
![N-methyl-N-[(2-methylphenyl)methyl]cyclopentanecarboxamide](/img/structure/B7511358.png)
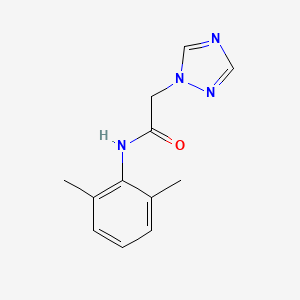
![3-[(3-Fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7511370.png)

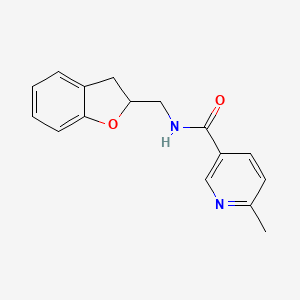

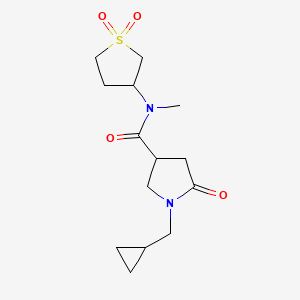

![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
